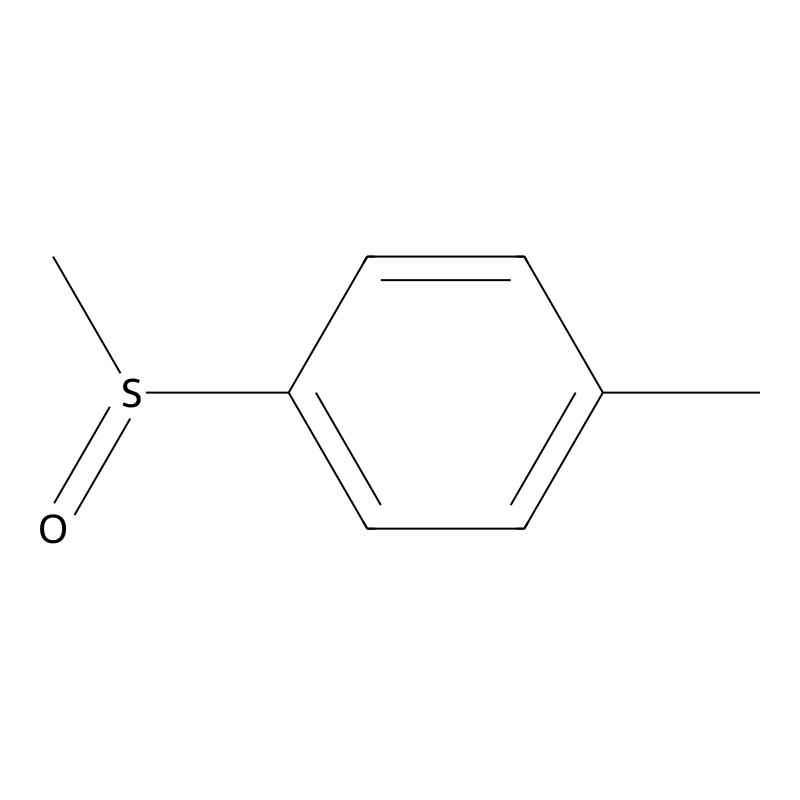

(S)-(-)-Methyl p-tolyl sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(S)-(-)-Methyl p-tolyl sulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group attached to a p-tolyl (para-methylphenyl) group. Its molecular formula is C9H10OS, and it has a specific optical rotation due to its chiral nature. The compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various

- Mild to moderate irritation to skin and eyes.

- Potential respiratory tract irritation if inhaled.

- Flammability similar to organic solvents.

- Nucleophilic Additions: The sulfoxide can act as a nucleophile, particularly in reactions involving imines and nitrones. For example, the addition of (S)-(-)-methyl p-tolyl sulfoxide anion to nitrones leads to the formation of optically active α-substituted N-hydroxylamines .

- Oxidation Reactions: It can be oxidized to form sulfones, which are more polar and have different reactivity profiles. The oxidation process typically involves reagents like hydrogen peroxide .

- Chiral Catalysis: The compound is employed as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products from achiral starting materials .

The synthesis of (S)-(-)-methyl p-tolyl sulfoxide can be achieved through various methods:

- Oxidation of Methyl p-tolyl sulfide: This method involves the oxidation of methyl p-tolyl sulfide using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid. The reaction typically yields both enantiomers, requiring subsequent resolution to isolate the desired (S)-(-) form .

- Chiral Auxiliary Methods: Utilizing chiral auxiliaries in reactions involving thiols can lead to the selective formation of (S)-(-)-methyl p-tolyl sulfoxide through diastereoselective pathways .

(S)-(-)-Methyl p-tolyl sulfoxide finds applications across various fields:

- Asymmetric Synthesis: It is widely used in organic synthesis for producing chiral molecules, which are crucial in pharmaceuticals and agrochemicals.

- Chiral Catalysis: The compound serves as a catalyst for asymmetric reactions, enhancing yields of specific enantiomers.

- Research Tool: In studies related to organosulfur chemistry and stereochemistry, it acts as a model compound for understanding reaction mechanisms and stereochemical outcomes.

Several compounds share structural similarities with (S)-(-)-methyl p-tolyl sulfoxide, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl phenyl sulfoxide | Sulfoxide | Non-chiral; used as a reference compound |

| (R)-(+)-Methyl p-tolyl sulfoxide | Enantiomer | Opposite chirality; similar reactivity |

| Methyl 2-bromophenyl sulfoxide | Halogenated sulfoxide | Increased reactivity due to halogen presence |

| Methyl 3-methoxyphenyl sulfoxide | Methoxy-substituted sulfoxide | Enhanced solubility and potential bioactivity |

(S)-(-)-Methyl p-tolyl sulfoxide is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical transformations compared to its non-chiral counterparts and other enantiomers. Its applications in asymmetric synthesis further distinguish it within the realm of organosulfur compounds.